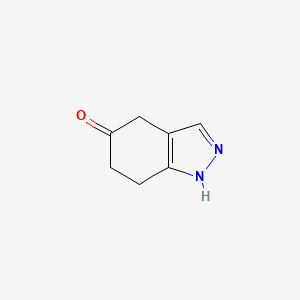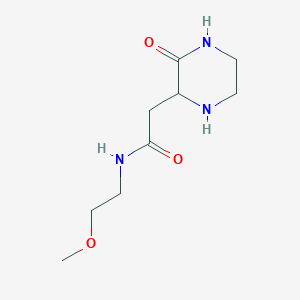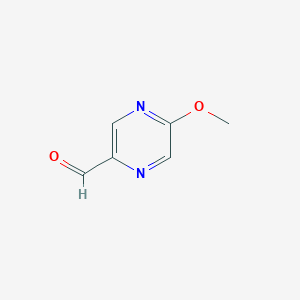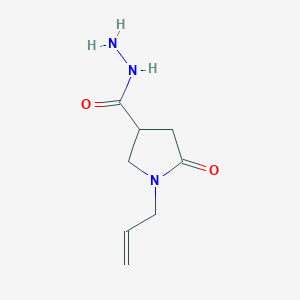
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Descripción general
Descripción
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (HPPB) is a boronic acid derivative that has been studied for its potential applications in scientific research. HPPB is a derivative of phenylboronic acid, which is a naturally occurring boronic acid found in plants. HPPB has been found to have a variety of uses in scientific research, including as an inhibitor of enzymes, a catalyst for synthetic reactions, and a reagent for the synthesis of other compounds. HPPB has also been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Sensing Applications
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s ability to form complexes with diols allows it to be used in biological labelling. It can modify proteins, which is essential for understanding protein functions and interactions. This application extends to cell labelling and the study of cellular processes .
Therapeutic Development
Boronic acids, including (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid , are being explored for their potential in developing new therapeutics. Their interaction with various biological molecules can lead to the creation of novel drugs, especially those targeting enzymatic pathways .
Separation Technologies
This compound is also employed in separation technologies. It can be used to facilitate the separation of different biological molecules, which is particularly useful in the purification processes in chemical synthesis and analysis .
Suzuki-Miyaura Coupling
In the field of chemical synthesis, (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid is a valuable reagent for Suzuki-Miyaura coupling. This reaction is widely applied for forming carbon-carbon bonds under mild conditions, and the compound’s stability and reactivity make it an ideal candidate .
Drug Delivery Systems
The stability of boronic acids in various environments makes them suitable for designing drug delivery systems. They can act as boron-carriers for therapies like neutron capture therapy, where their controlled release is crucial for treatment efficacy .
Mecanismo De Acción
Target of Action
They are often used as important ligands in organic synthesis reactions .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function. The hydroxyl group in the compound may also participate in hydrogen bonding, further influencing its interactions .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions due to their ability to form boronate esters with diols, a common functional group in biomolecules .
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent complexes with various biomolecules .
Action Environment
The action, efficacy, and stability of 3-(2-Hydroxypropan-2-yl)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
[3-(2-hydroxypropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVKWLBDVTRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703088 | |
| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid | |
CAS RN |
955369-43-4 | |
| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)



![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)
![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)




![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
